molecular formula C14H9BrN2O2 B3833229 5-bromo-N-3-quinolinyl-2-furamide

5-bromo-N-3-quinolinyl-2-furamide

Cat. No. B3833229
M. Wt: 317.14 g/mol
InChI Key: JZUWUODNAQBGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-3-quinolinyl-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that can be synthesized using a variety of methods, and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-bromo-N-3-quinolinyl-2-furamide is not yet fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-3-quinolinyl-2-furamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for researchers studying the mechanisms of cancer growth and proliferation. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 5-bromo-N-3-quinolinyl-2-furamide. One area of focus could be on developing new drugs based on the compound that are more effective and less toxic than current treatments. Another area of research could be on understanding the mechanism of action of the compound in more detail, which could provide insights into the development of new cancer treatments. Additionally, studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders.

Scientific Research Applications

5-bromo-N-3-quinolinyl-2-furamide has been widely used in scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. Studies have shown that this compound has potent antitumor activity, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

5-bromo-N-quinolin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUWUODNAQBGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-3-quinolinyl-2-furamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-3-quinolinyl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.